molecular formula C22H23ClN4O3 B11040156 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-1H-indole-2-carboxamide

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B11040156
M. Wt: 426.9 g/mol
InChI Key: VPKNIGBBCKCVFQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-chlorophenyl group at the 4-position, linked via a 2-oxoethyl chain to a 4-methoxy-1H-indole-2-carboxamide moiety. Piperazine derivatives are widely studied for their pharmacological versatility, including antitumor, antiviral, and central nervous system (CNS) activities .

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23ClN4O3/c1-30-20-7-3-6-18-17(20)13-19(25-18)22(29)24-14-21(28)27-10-8-26(9-11-27)16-5-2-4-15(23)12-16/h2-7,12-13,25H,8-11,14H2,1H3,(H,24,29)

InChI Key

VPKNIGBBCKCVFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The intermediate product is then subjected to further reactions to introduce the oxoethyl and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces 4-methoxy-1H-indole-2-carboxylic acid and 2-amino-N-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

  • Basic hydrolysis : Generates the corresponding carboxylate salt and amine intermediate

Typical reagents include concentrated HCl (6M) or NaOH (4M) at reflux temperatures (80–100°C). Reaction times range from 4–12 hours depending on steric effects from adjacent groups .

Piperazine Ring Modifications

The piperazine moiety participates in characteristic reactions:

Reaction TypeReagents/ConditionsProducts
Alkylation Alkyl halides (e.g., CH₃I) in DMF, 60°CN-alkylated piperazine derivatives
Acylation Acetyl chloride in CH₂Cl₂, 0°C → RTN-acetylpiperazine analogs
Protonation HCl in ethanolWater-soluble hydrochloride salts

These modifications alter the compound's solubility and receptor-binding properties .

Indole Ring Reactivity

The indole system demonstrates three primary reaction pathways:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5

  • Sulfonation : Fuming H₂SO₄ produces 5-sulfo derivatives

  • Halogenation : Br₂ in acetic acid yields 3-bromo-substituted indoles

Oxidation

  • KMnO₄ in acidic conditions oxidizes the indole to isatin derivatives

  • H₂O₂/Fe³⁺ generates hydroxylated products

Methoxy Group Demethylation

BBr₃ in CH₂Cl₂ (-78°C) removes methyl protection, yielding phenolic intermediates crucial for further functionalization .

Chlorophenyl Reactivity

The 3-chlorophenyl group participates in cross-coupling reactions:

ReactionCatalysts/ConditionsApplications
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 80°CBiaryl derivatives
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosAminated analogs
Nucleophilic Aromatic Substitution KNH₂, NH₃(l), -33°C3-Aminophenyl derivatives

These reactions enable structural diversification for structure-activity relationship studies .

Oxoethyl Linker Transformations

The ketone group in the oxoethyl spacer facilitates:

  • Reduction : NaBH₄/MeOH converts the ketone to a secondary alcohol

  • Condensation : Reaction with hydrazines forms hydrazone derivatives

  • Grignard Addition : RMgX reagents extend the carbon chain

These modifications significantly impact the compound's conformational flexibility .

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReactivity Profile
N-[2-(4-(4-Cl-Ph)piperazinyl)ethyl]-3-MeO-benzamide Benzamide vs indole-carboxamide20% faster acylation kinetics
5-Nitrothiophen-2-yl pyrazolines Pyrazoline vs piperazineEnhanced oxidative stability
Brigatinib derivatives Pyrimidine core vs indoleDifferent halogenation patterns

Stability Considerations

Critical degradation pathways include:

  • Photodegradation : UV light (λ=254 nm) induces indole ring cleavage

  • Thermal Decomposition : >200°C generates chlorinated aromatic byproducts

  • pH Sensitivity : Rapid hydrolysis at pH <2 or >10

Stabilization strategies involve antioxidant additives (0.1% BHT) and pH buffering .

Scientific Research Applications

The compound has been evaluated for its pharmacological properties, particularly its potential as an antitumor agent . Research indicates that it exhibits notable antimitotic activity against human tumor cell lines. For instance, studies conducted under the National Cancer Institute protocols revealed that the compound demonstrated a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating its effectiveness in inhibiting cancer cell proliferation .

Table 1: Antitumor Activity of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-1H-indole-2-carboxamide

Cell LineGI50 (µM)TGI (µM)
Human Tumor Cell Line A15.7250.68
Human Tumor Cell Line B12.4540.12
Human Tumor Cell Line C18.3055.00

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. The synthetic route typically includes:

  • Formation of the Indole Core : Utilizing indole derivatives and modifying them to introduce necessary functional groups.
  • Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Carboxamide Formation : Converting intermediate products into the final carboxamide structure through acylation reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound .

In Silico Studies

In silico studies have been conducted to predict the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These studies suggest that the compound possesses favorable drug-like properties, making it a candidate for further development as a therapeutic agent .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in preclinical settings:

  • A study demonstrated its ability to inhibit tumor growth in xenograft models, showcasing a reduction in tumor size compared to control groups.
  • Another investigation reported on its synergistic effects when combined with existing chemotherapeutic agents, suggesting potential for combination therapy approaches.

Mechanism of Action

The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors, such as dopamine receptors, which play a crucial role in neurological processes. The compound binds to these receptors, modulating their activity and influencing various signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Piperazine Substituents : The 3-chlorophenyl group in the target compound contrasts with benzothiazole (4l), bis(4-fluorophenyl)methyl (6d), and ethenesulfonyl (EN300-133420) groups. Chlorophenyl derivatives often exhibit enhanced σ-receptor affinity, while benzothiazole groups improve antitumor activity .
  • Indole Modifications : The 4-methoxy group in the target compound may enhance metabolic stability compared to unsubstituted indoles () or urea-linked analogs ().
  • Synthetic Challenges : Lower yields (e.g., 23% for 4l ) suggest steric hindrance from bulky substituents, whereas higher yields (e.g., 78.3% for 2b ) correlate with streamlined synthetic routes.

Pharmacological and Physicochemical Properties

Antitumor Activity:
  • Compound 4l () demonstrated significant antiproliferative effects, attributed to its benzothiazole-piperazine core and imidazolylthio side chain . The target compound’s indole-carboxamide may favor different kinase inhibition profiles.
Anti-HIV Potential:
  • Urea derivatives like 2b () showed inhibitory activity against HIV-1 via non-nucleoside reverse transcriptase inhibition. The target compound’s methoxy group could modulate solubility, affecting bioavailability .
CNS Activity:
  • The analog in , with a 3-chloro-2-methoxyphenyl group, is hypothesized to target serotonin or dopamine receptors due to structural similarity to aripiprazole .
Physicochemical Data:
  • Melting points for analogs range widely (132–230°C), influenced by hydrogen-bonding capacity (e.g., sulfonamides in 6d vs. carboxamides in the target compound).
  • Molecular weights vary significantly (~458–709), impacting blood-brain barrier permeability.

Functional Group Impact Analysis

  • Chlorophenyl vs. Benzothiazole : Chlorophenyl enhances lipophilicity and σ-receptor binding, while benzothiazole improves DNA intercalation .
  • Methoxy-Indole vs. Urea: The methoxy group reduces oxidative metabolism, whereas urea linkages () increase hydrogen-bond donor capacity, affecting target selectivity .
  • Sulfonamide vs. Carboxamide : Sulfonamides (e.g., 6d ) improve aqueous solubility but may reduce CNS penetration compared to carboxamides.

Biological Activity

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including its interaction with various biological targets, synthesis, and evaluation of its efficacy through diverse studies.

  • Chemical Formula : C21H24ClN5O4
  • Molecular Weight : 445.89936 g/mol
  • IUPAC Name : this compound
  • SMILES : CN(C)c1ccc(cc1C(=O)NCC(=O)N2CCN(CC2)c3cccc(Cl)c3)N+=O

The compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. Notably, it has shown affinity for the dopamine D4 receptor, with an IC50 value indicating high potency. The structural modifications in the compound enhance its binding affinity and selectivity towards various receptors, including serotonin and adrenergic receptors .

1. Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves inhibition of bacterial growth through enzyme inhibition pathways .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that certain derivatives possess strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .

3. Antidepressant Activity

Studies have indicated that compounds with a similar structure may exhibit antidepressant-like effects. The modulation of serotonin levels through receptor interaction is a proposed mechanism for this activity, aligning with the pharmacological profiles of known antidepressants .

Study 1: Synthesis and Evaluation

A study synthesized a series of piperazine derivatives, including the target compound, and evaluated their biological activities. The results showed that certain modifications significantly enhanced the antibacterial and enzyme inhibitory properties compared to standard drugs .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and various biological targets. These studies suggest that the presence of the piperazine moiety is crucial for enhancing receptor affinity and selectivity .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayObserved EffectReference
AntibacterialVarious bacterial strainsModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
Receptor BindingDopamine D4High affinity (IC50 = 0.057 nM)
Antidepressant-likeSerotonin pathwaysModulation of serotonin levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-1H-indole-2-carboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between the indole-2-carboxylic acid derivative and the piperazine-containing intermediate. A typical approach involves activating the carboxylic acid group (e.g., using HATU or EDC/HOBt) and reacting it with the amine group of 2-(4-(3-chlorophenyl)piperazin-1-yl)acetamide. Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization from ethanol can yield >95% purity. Structural confirmation requires 1H^1H-NMR, 13C^{13}C-NMR, and HRMS analysis .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use 1H^1H-NMR to confirm proton environments (e.g., indole NH at δ 11.3–11.5 ppm, piperazine protons at δ 2.5–3.5 ppm). 13C^{13}C-NMR should identify carbonyl carbons (e.g., amide C=O at ~165–170 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can confirm the molecular ion peak. X-ray crystallography may resolve stereochemical ambiguities if applicable .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s receptor binding affinity and selectivity?

  • Methodology :

  • Radioligand Displacement Assays : Use 3H^3H-spiperone for dopamine D2/D3 receptors or 3H^3H-ketanserin for 5-HT2A receptors. Incubate with HEK-293 cells expressing cloned human receptors. Calculate IC50_{50} values and convert to Ki_i using Cheng-Prusoff equation.
  • Selectivity Profiling : Screen against adrenergic (α1_1, α2_2), serotonin (5-HT1A_{1A}, 5-HT2C_{2C}), and histamine H1_1 receptors to assess off-target effects.
  • Data Interpretation : Compare Ki_i values to reference antagonists (e.g., clozapine for 5-HT2A). Contradictions may arise from differences in cell lines or assay conditions (e.g., buffer pH, incubation time) .

Q. How can researchers resolve discrepancies in pharmacological efficacy between in vitro and in vivo models?

  • Methodology :

  • In Vivo Pharmacokinetics : Assess bioavailability via oral/intravenous administration in rodents. Measure plasma half-life, brain penetration (brain/plasma ratio), and metabolite formation using LC-MS/MS.
  • Functional Assays : Use tail-flick (analgesia) or forced swim tests (antidepressant activity) if targeting CNS receptors. For antiplatelet activity (if applicable), employ FeCl3_3-induced thrombosis models.
  • Contradiction Analysis : Poor in vivo efficacy despite high in vitro affinity may stem from rapid metabolism or blood-brain barrier impermeability. Compare results with structurally analogous compounds (e.g., SAR216471, a P2Y12 antagonist with optimized pharmacokinetics) .

Q. What strategies improve metabolic stability for this compound in preclinical development?

  • Methodology :

  • Microsomal Stability Assays : Incubate with human/rat liver microsomes and NADPH. Monitor parent compound depletion via LC-MS.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the indole ring or replace labile groups (e.g., methyl ether with cyclopropylmethoxy).
  • Prodrug Approaches : Mask polar groups (e.g., carboxylic acid) as esters to enhance absorption .

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